

Toxicological Assessment and Impurity Profiling of Palbociclib: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Palbociclib Impurity 025*
CAS No.: 2174002-16-3
Cat. No.: B2608714

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Executive Summary

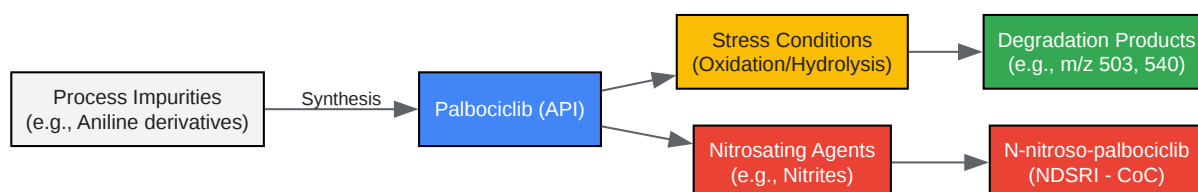
In the landscape of targeted oncology, Palbociclib—a first-in-class cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor—has revolutionized the treatment of HR-positive, HER2-negative breast cancer. However, the complex, highly nitrogenated molecular architecture of Palbociclib makes it susceptible to specific degradation pathways and process-related impurity retention. As a Senior Application Scientist, I approach impurity profiling not merely as a regulatory checkbox, but as a mechanistic investigation into the chemical stability of the active pharmaceutical ingredient (API).

This whitepaper details the state-of-the-art methodologies for identifying, quantifying, and toxicologically qualifying Palbociclib impurities. By integrating high-resolution mass spectrometry (LC-ESI-QTOF-MS) with *in silico* toxicological predictions, we establish a self-validating framework that strictly adheres to ICH M7 guidelines for mutagenic impurities[1].

Mechanistic Origins of Palbociclib Impurities

Understanding the causality behind impurity generation is the first step in designing an effective control strategy. Palbociclib impurities generally fall into three categories:

- **Process-Related Impurities:** Unreacted precursors and intermediates. For example, 1-(6-Nitropyridin-3-yl)piperazine is a critical synthetic precursor. The presence of the nitroaromatic group serves as a known structural alert for mutagenicity[2]. Similarly, aniline derivatives like 2-(4-Ethylpiperazin-1-yl)aniline can persist through the synthesis pipeline[3].
- **Degradation Products (DPs):** Under forced stress conditions (oxidation, hydrolysis), the palbociclib molecule cleaves. Oxidative stress typically yields specific DPs, such as fragments at m/z 503 and m/z 540, which require rigorous toxicological evaluation[4].
- **Nitrosamine Drug Substance-Related Impurities (NDSRIs):** Because Palbociclib contains secondary amine moieties, it is highly vulnerable to N-nitrosation in the presence of environmental or excipient-derived nitrites, forming N-nitroso-palbociclib[5]. Nitrosamines are classified as a "Cohort of Concern" (CoC) under ICH M7 due to their potent carcinogenic properties[5][6].



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Fig 1. Palbociclib impurity generation pathways including degradation and nitrosation.

Analytical Methodologies: The "How" and "Why"

Standard C18 chromatographic methods frequently fail to resolve specific Palbociclib impurities. For instance, aniline derivatives exhibit hydrophobicity highly analogous to desacetyl-palbociclib[3]. To achieve baseline resolution, we must exploit alternative chemical interactions.

Protocol: Orthogonal LC-ESI-QTOF-MS Impurity Profiling

This protocol represents a self-validating system where empirical mass data directly feeds into computational toxicity models.

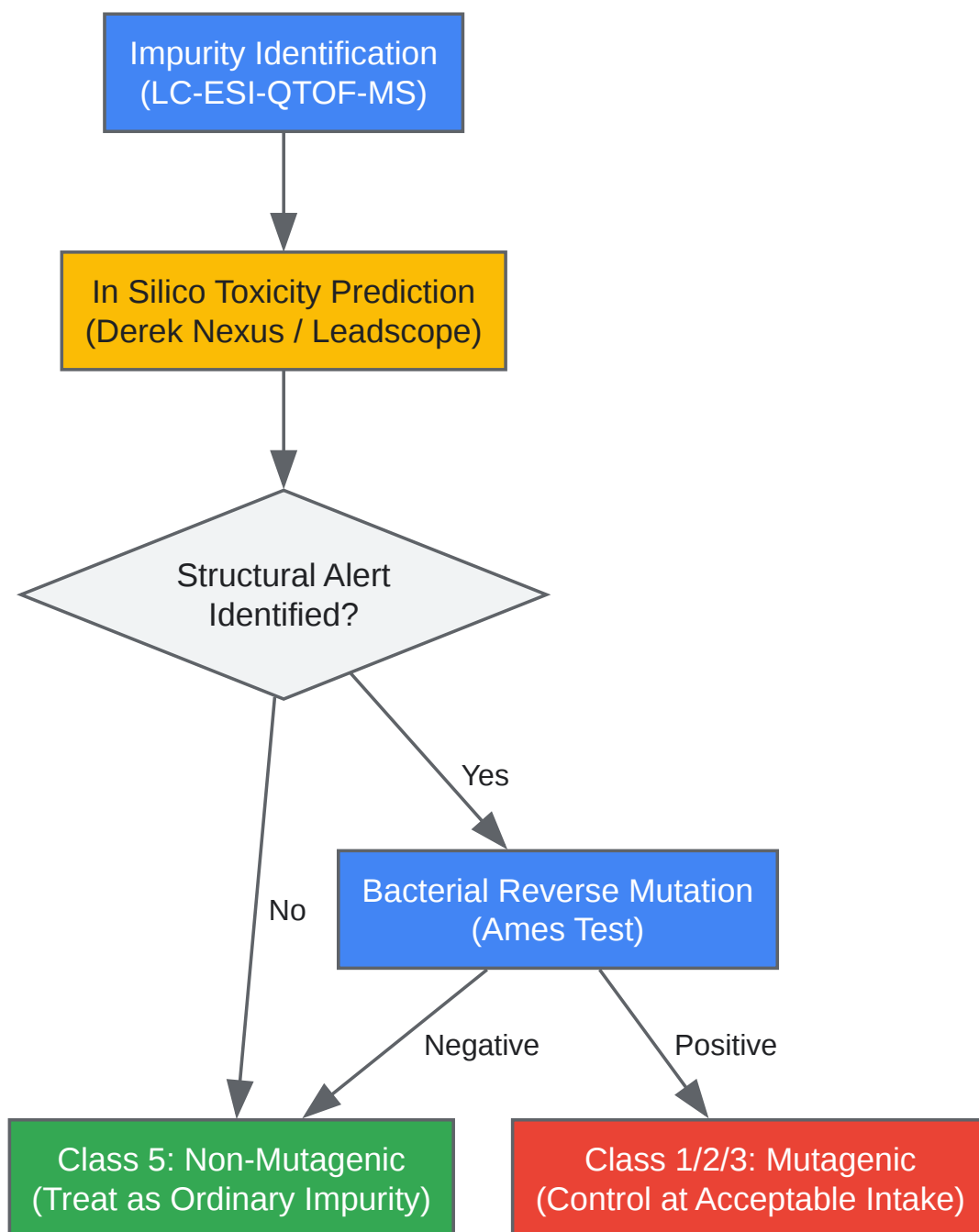
- Step 1: Forced Degradation (Stress Testing)
 - Action: Subject Palbociclib API to 0.1N HCl, 0.1N NaOH, and 30% H₂O₂ at 60°C for 24 hours.
 - Causality: Accelerating hydrolytic and oxidative degradation simulates long-term shelf-life vulnerabilities, ensuring the analytical method is genuinely stability-indicating[4].
- Step 2: Chromatographic Separation
 - Action: Utilize a Pentafluorophenyl (PFP) or Biphenyl stationary phase (150 x 4.6 mm, 3.5 μm) with a gradient mobile phase of 0.1% formic acid in water and acetonitrile.
 - Causality: Because standard C18 phases struggle to separate aniline-derived impurities from the API, PFP phases are employed to introduce orthogonal π-π and dipole-dipole interactions, successfully achieving baseline resolution[3].
- Step 3: High-Resolution Mass Spectrometry (HRMS)
 - Action: Analyze eluents using ESI-QTOF-MS in positive ion mode. Extract exact mass (m/z) and MS/MS fragmentation patterns.
 - Causality: QTOF provides sub-ppm mass accuracy, enabling the generation of empirical formulas for unknown DPs (e.g., m/z 503 and 540) without the immediate need for synthesized reference standards[4].
- Step 4: In Silico Toxicological Qualification
 - Action: Convert elucidated structures to SMILES strings. Process through Derek Nexus and Leadscope.

- Causality: ICH M7 mandates the use of two complementary computational methodologies (one knowledge-based, one statistical QSAR) to predict bacterial mutagenicity[1][4].

ICH M7 Toxicological Assessment Framework

Once an impurity is structurally elucidated, it must be triaged according to the ICH M7 guidelines to limit potential carcinogenic risk[1]. A daily intake of a genotoxic impurity at a level of 1.5 μ g/day over a lifetime is considered to be associated with a negligible carcinogenic risk ($<10^{-5}$)[1].

However, NDSRIs like N-nitroso-palbociclib require even stricter controls. Because nitrosamines possess sufficient toxicity data, their Acceptable Intake (AI) limits are calculated by linearly extrapolating from the dose giving a 50% tumor incidence (TD50) to a 1 in 10^5 excess cancer risk[5][6].



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Fig 2. ICH M7 compliant toxicological assessment workflow for pharmaceutical impurities.

Quantitative Data Profile of Key Palbociclib Impurities

The following table synthesizes the structural alerts, origins, and control strategies for the primary impurities associated with Palbociclib manufacturing and storage.

Impurity Name	Origin / Source	Structural Alert	ICH M7 Class	Analytical Control Strategy
1-(6-Nitropyridin-3-yl)piperazine	Synthetic Precursor	Nitroaromatic (Mutagenic)	Class 3	LC-MS/MS; Limit based on TTC (1.5 μ g/day) ^[1] ^[2]
2-(4-Ethylpiperazin-1-yl)aniline	Synthetic Intermediate	Aniline derivative	Class 3	PFP-HPLC; Ames testing required for qualification ^[3]
N-nitroso-palbociclib	NDSRI (Nitrosation of API)	Nitrosamine (CoC)	Class 1	High-Sensitivity LC-MS/MS; Strict AI limit control ^[5] ^[6]
DPI (m/z 503)	Oxidative Degradation	Predicted Toxic (In silico)	Class 3/4	Routine Stability HPLC monitoring ^[4]
DPII (m/z 540)	Hydrolytic Degradation	Predicted Toxic (In silico)	Class 3/4	Routine Stability HPLC monitoring ^[4]

References

- Method Development Combined with in silicoTherapeutic and Toxicology Studies on Palbociclib and its Degradation Products Source: Semantic Scholar URL
- Structure Determination of Synthesized Nitrosamine Drug Substance-Related Impurities (NDSRIs)
- Control of Genotoxic Impurities as a Critical Quality Attribute Source: TAPI URL
- 2-(4-Ethylpiperazin-1-yl)
- 1-(6-Nitropyridin-3-yl)

- Health Canada updated the guidance and Appendix 1 - Limits of Nitrosamines Source: Nitrosamines Exchange / USP URL

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